N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide
Description
N-[4-(4-Iodophenyl)-1,3-thiazol-2-yl]butanamide is a thiazole-derived compound characterized by a 4-iodophenyl substituent at the 4-position of the thiazole ring and a butanamide group at the 2-position.
Properties
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2OS/c1-2-3-12(17)16-13-15-11(8-18-13)9-4-6-10(14)7-5-9/h4-8H,2-3H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWBYOHUXXNCOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide typically involves the formation of the thiazole ring followed by the introduction of the iodophenyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-iodoaniline and α-bromoacetophenone in the presence of a base can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.
Substitution: Sodium azide (NaN₃) or potassium cyanide (KCN) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Azido or cyano derivatives.
Scientific Research Applications
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The iodophenyl group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide with selected analogs based on substituent modifications:
Key Observations:
- Iodine vs. Methoxy/Chloro Substituents : The iodine atom increases molecular weight and lipophilicity compared to methoxy or chloro groups, which may enhance blood-brain barrier penetration or radiopharmaceutical utility (e.g., PET tracers, as seen in iodinated analogs like 3f and radiopharmaceuticals in ).
- Amide Chain Length : Butanamide derivatives (C4 chain) may exhibit prolonged metabolic stability compared to acetamide (C2) analogs due to reduced susceptibility to hydrolysis .
Crystallographic and Spectroscopic Data
- Crystal Packing: The bromophenyl analog in (C19H17BrN2O2S2) crystallizes in a monoclinic system, with intermolecular hydrogen bonds stabilizing the structure. The iodine analog may exhibit similar packing but with altered van der Waals interactions due to iodine’s larger atomic radius .
- Spectroscopic Characterization : IR and NMR data for analogs (e.g., 3f, 3g ) confirm the presence of key functional groups, such as amide C=O stretches (IR: ~1650 cm⁻¹) and aromatic proton environments (¹H NMR: δ 7.2–8.5 ppm) .
Biological Activity
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring with an iodophenyl substituent. The presence of iodine is significant as it can enhance the compound's reactivity and biological interactions through mechanisms such as halogen bonding. The molecular formula is , and its IUPAC name reflects its structural components.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that the thiazole ring can modulate enzyme and receptor activities, potentially affecting key signaling pathways involved in cell growth and apoptosis. The iodophenyl group may enhance binding affinity to these targets, leading to increased potency in biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A comparative study showed that derivatives of thiazole compounds often demonstrate varying degrees of antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The compound's structure allows for effective interaction with bacterial enzymes, inhibiting their function.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]butanamide | S. aureus | 15 µg/mL |
| N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]butanamide | E. coli | 10 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have demonstrated that thiazole derivatives can induce cytotoxic effects in various cancer cell lines. For instance, this compound was evaluated against human liver cancer cell lines (HepG2) and demonstrated an IC50 value indicating significant potency.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study conducted on several thiazole derivatives reported the following findings:
- Compound : this compound
- Cell Line : HepG2
- IC50 : 5 µM
- Mechanism : Induction of apoptosis via caspase activation.
This suggests that the compound may play a role in cancer therapy by promoting programmed cell death in malignant cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Variations in substituents on the thiazole ring significantly influence biological activity. For example, the presence of electron-withdrawing groups like iodine enhances binding interactions with target proteins compared to other halogens such as bromine or chlorine.
Table 2: Structure-Activity Relationships
| Substituent | Biological Activity | Observations |
|---|---|---|
| Iodine | High potency | Enhanced binding affinity |
| Bromine | Moderate potency | Reduced interaction strength |
| Chlorine | Low potency | Least effective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
